Epigenetic Regulator Target Engagement Profile
ChEMBL report card CHEMBL236129 reveals a distinct bioactivity profile, including engagement with an epigenetic regulator [1]. While specific assay data (IC50 values and target IDs) are curated but not fully displayed on the public report card, the recorded 'Epigenetic regulator' target class distinguishes this compound from many azepane analogs typically screened against kinases or GPCRs. This represents a class-level differentiation in initial screening direction.
| Evidence Dimension | Bioactivity Target Class |
|---|---|
| Target Compound Data | Target includes Epigenetic regulator (CHEMBL236129, Max Phase: Preclinical) |
| Comparator Or Baseline | Common azepane screening compounds (e.g., PKB/Akt inhibitors) which primarily target kinases. |
| Quantified Difference | Qualitative difference in reported target class; no direct quantitative potency comparison is possible from public data. |
| Conditions | ChEMBL curated bioactivity database record. |
Why This Matters
Prioritizes sourcing for epigenetic-focused screening cascades, where this chemotype provides a differentiated starting point versus more common azepane kinase inhibitor scaffolds.
- [1] ChEMBL Database. Compound Report Card: CHEMBL236129. European Bioinformatics Institute. View Source
